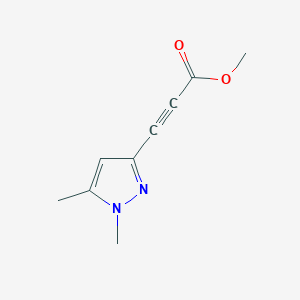

Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate

Description

Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate (CAS: 1690429-07-2) is a methyl ester derivative featuring a propargyl (alkynyl) group linked to a 1,5-dimethylpyrazole moiety. The compound’s structure comprises a planar pyrazole ring substituted with methyl groups at the 1- and 5-positions, coupled with a linear propynoate ester at the 3-position. This configuration confers unique electronic and steric properties, including enhanced reactivity due to the electron-deficient triple bond and lipophilicity from the ester group. Applications may include roles in click chemistry, polymer precursors, or intermediates in pharmaceutical synthesis .

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

methyl 3-(1,5-dimethylpyrazol-3-yl)prop-2-ynoate |

InChI |

InChI=1S/C9H10N2O2/c1-7-6-8(10-11(7)2)4-5-9(12)13-3/h6H,1-3H3 |

InChI Key |

HGBRILCOTACGOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C)C#CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate typically involves the reaction of 1,5-dimethyl-1H-pyrazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then esterified using methanol and a suitable acid catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Amines or thiols in the presence of a base like sodium hydride in an organic solvent.

Major Products Formed

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazole alcohols.

Substitution: Pyrazole amides or pyrazole thiols.

Scientific Research Applications

Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory activity . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares structural features of Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate with analogous pyrazole derivatives:

Key Observations:

- Reactivity: The propargyl ester in the target compound enables click chemistry applications, unlike the hydroxy-enol or ketone groups in analogues .

- Hydrogen Bonding: Compounds with hydroxyl groups (e.g., (Z)-enol derivatives) exhibit intramolecular hydrogen bonding (O–H···O), enhancing crystallinity and stability, whereas the target compound’s ester group reduces such interactions .

- Bioactivity : Bromophenyl and ethoxyphenyl substituents in analogues correlate with antimicrobial or ligand properties, while the target compound’s alkyne may favor enzyme inhibition or polymer crosslinking .

Crystallographic and Packing Behavior

- The absence of hydroxyl groups likely reduces hydrogen bonding, leading to less dense crystal packing compared to analogues.

- Analogues: The (Z)-enol derivative () forms intramolecular O–H···O bonds, stabilizing a planar enol configuration and influencing crystal packing . The bromophenyl derivative () exhibits π-π interactions between aromatic rings, enhancing thermal stability .

- Software Tools : Structures were resolved using SHELX (for small-molecule refinement) and WinGX/ORTEP for visualization, common in crystallographic studies .

Physicochemical Properties

- Melting Points: The target compound’s melting point is unspecified, but (1,5-dimethylpyrazol-3-yl)methanol (mp 50–51°C) suggests that hydroxyl groups raise melting points via hydrogen bonding . The propargyl ester’s lower polarity may result in a lower mp.

Biological Activity

Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 178.19 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including antitumor and anti-inflammatory properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of Pyrazole Derivatives : The initial step often involves the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds.

- Formation of the Ynoate Group : Subsequent steps introduce the prop-2-ynoate functionality through esterification or similar methods.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that:

- Inhibition of Cancer Cell Lines : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains in laboratory settings.

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives:

- Antitumor Efficacy : A study demonstrated that pyrazole derivatives exhibited potent inhibitory activity against BRAF(V600E) and EGFR, common targets in cancer therapy .

- Synergistic Effects with Chemotherapy : Research indicated that combining pyrazole derivatives with conventional chemotherapeutic agents like doxorubicin enhanced cytotoxicity in breast cancer cell lines .

- Antimicrobial Studies : Investigations into various pyrazole compounds have revealed their potential as effective antimicrobial agents against a range of pathogens .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Contains a pyrazole ring and ynoate group | Potential antitumor and anti-inflammatory activity |

| 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-(furan-2-y)methyltriazole | Incorporates furan and triazole rings | Notable enzyme inhibition |

| N-(Propyl)-S-(pyrazolylthio)acetamide | Contains thioether linkage | Variations in alkyl chain length affecting bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.